4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the condensation of an appropriate ketone with an amidine under oxidative conditions to form the imidazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The piperidine ring can interact with receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride: This compound has a similar structure but with a methyl group on the imidazole ring.
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is unique due to its specific combination of the imidazole and piperidine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
2694728-82-8 |
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Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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